

MC2392: A Targeted Hybrid Retinoid-HDAC Inhibitor

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Compound Focus: MC2392

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MC2392 is a novel hybrid molecule designed to selectively target a specific cancer-causing protein in Acute Promyelocytic Leukemia (APL). It was created by chemically linking **all-trans retinoic acid (ATRA)**, a retinoid, to the 2-aminoanilide tail of **MS-275 (Entinostat)**, a histone deacetylase (HDAC) inhibitor [1] [2].

Its proposed mechanism of action is **context-selective**. Unlike standard HDAC inhibitors that broadly affect all HDAC complexes in a cell, **MC2392** is designed to selectively inhibit only the HDACs that are physically bound to the **PML-RAR α oncofusion protein**, the primary driver of APL [1] [2]. The table below summarizes its key characteristics.

Feature	Description of MC2392
Molecular Class	Hybrid retinoid-HDAC inhibitor
Target Context	Cells expressing the PML-RAR α oncofusion protein (as found in APL)
ATRA Activity	Weak agonist activity
HDAC Inhibitor Activity	Essentially no standalone HDAC inhibitor activity
Primary Effect	Rapid, massive caspase-8-dependent apoptosis (cell death)
Key Markers	Induction of RIP1 and production of Reactive Oxygen Species (ROS)

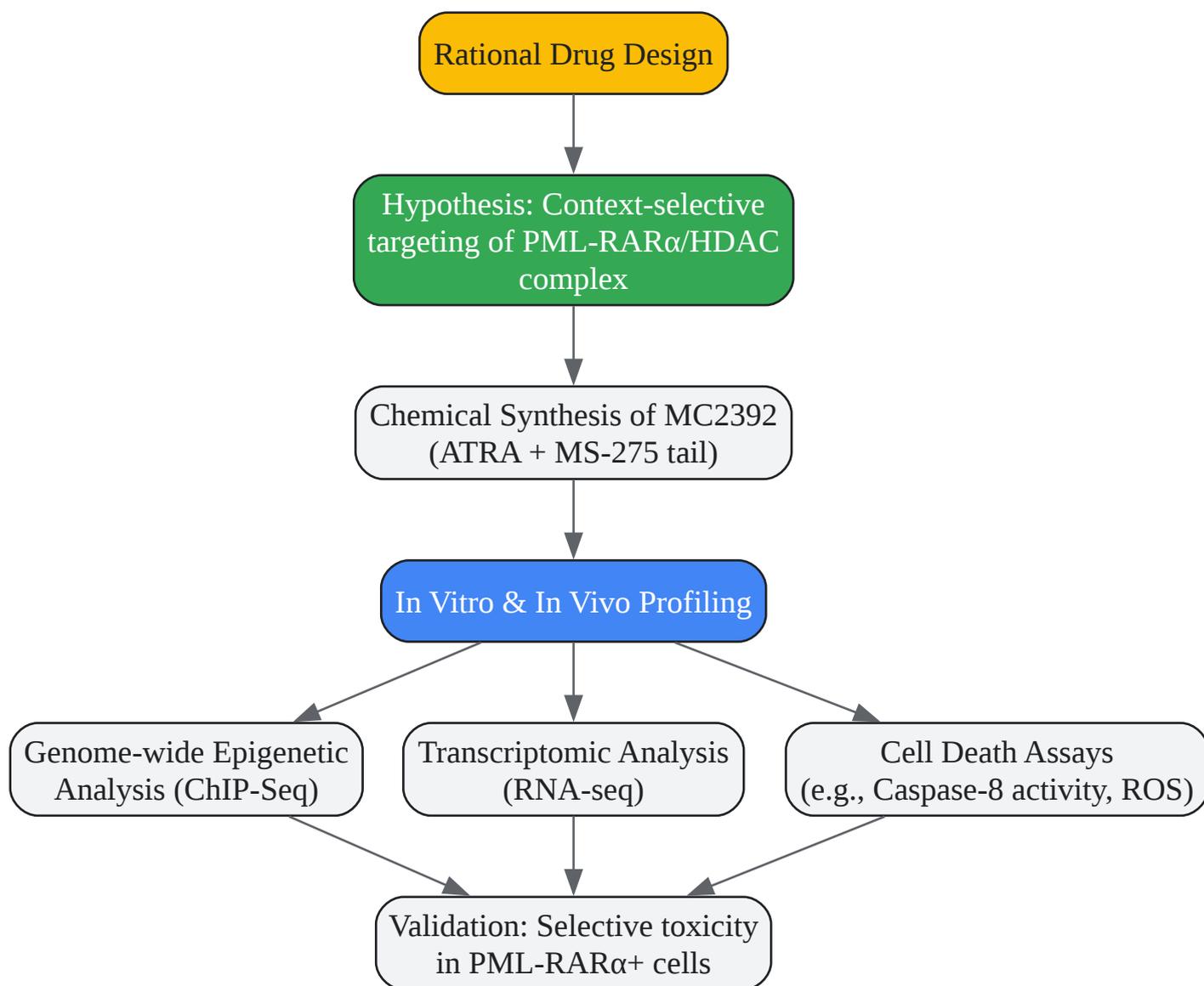
Observed Biological and Quantitative Effects

In APL-derived NB4 cells (which express PML-RAR α), **MC2392** triggers a rapid and potent cell death response. The key quantitative observations from the seminal studies are summarized below [1] [2].

Experimental Observation / Metric	Quantitative Findings / Characteristics
Cell Death Induction	Rapid, massive caspase-8-dependent apoptosis
Associated Markers	RIP1 induction; Reactive Oxygen Species (ROS) production
Epigenetic Changes (H3 Acetylation)	Induced changes at a small subset of PML-RAR α binding sites (genome-wide)
Gene Expression Changes (RNA-seq)	Altered expression of stress-responsive and apoptotic genes
Tumor Specificity	Effective cell death conveyed by PML-RAR α expression; solid/other leukemic tumors not affected

Experimental Workflows and Data Availability

The research on **MC2392** utilized several advanced technical approaches. The workflow below illustrates the key steps from hypothesis to validation.



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*Overview of the key experimental strategies used in **MC2392** research.*

For the epigenetic analyses, **ChIP-Seq** was a core methodology. The following dataset is available for researchers wishing to conduct further independent analysis [3]:

- **Data Repository:** European Genome-phenome Archive (EGA)
- **Dataset ID:** EGAD00001002406
- **Content:** ChIP-Seq data for 2 Acute Promyelocytic Leukemia samples related to **MC2392**.
- **Blueprint Release:** August 2016
- **Technology:** Illumina HiSeq 2000

- **Access:** Controlled; requires a request to the Blueprint Data Access Committee (email: blueprint-dac@ebi.ac.uk).

Interpretation and Research Implications

The central finding of the initial **MC2392** research is **proof-of-principle for context-dependent targeted therapy** [1] [2]. The molecule's design and selective action demonstrate that it's possible to develop agents that target a specific dysfunctional protein complex within a cell, rather than indiscriminately inhibiting a general enzymatic activity like HDAC. This approach aims to maximize efficacy against the cancer while minimizing side effects on healthy cells.

It is important to note that this research is foundational. The available data is from the mid-2010s, and the compound's journey from a research prototype to a clinical therapy involves many subsequent stages of investigation that are not captured in the searched literature.

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References

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2. Context-selective death of acute myeloid leukemia cells triggered by... [pubmed.ncbi.nlm.nih.gov]
3. BLUEPRINT release August 2016, CHIP-Seq for Acute Promyelocytic... [ega-archive.org]

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